![molecular formula C17H16O3 B14517057 Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 62469-93-6](/img/structure/B14517057.png)
Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a biphenyl group attached to an acetate moiety through an ether linkage. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate can be synthesized through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. The reaction is catalyzed by cerium sulfate and involves reflux conditions . The general reaction scheme is as follows:
Reactants: Phenoxyacetic acid and allyl alcohol.
Catalyst: Cerium sulfate.
Solvent: Benzene.
Conditions: Reflux.
Industrial Production Methods
In industrial settings, the production of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate follows similar synthetic routes but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell proliferation . The compound’s ability to modulate this pathway makes it a potential candidate for therapeutic applications in diseases characterized by excessive inflammation and cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-1-en-2-yl acetate: An acetate ester with similar structural features but different functional groups.
N-(Prop-2-en-1-yl)acetamide: A compound with an amide group instead of an ester.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: A compound with an aniline group attached to the prop-2-en-1-yl moiety.
Uniqueness
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its biphenyl structure, which imparts distinct aromatic properties and potential biological activities. Its ability to interact with specific molecular targets, such as the STAT3 pathway, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
62469-93-6 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
prop-2-enyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C17H16O3/c1-2-12-19-17(18)13-20-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
InChI-Schlüssel |
SDVCSTVLKITILT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
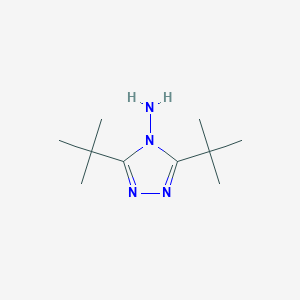
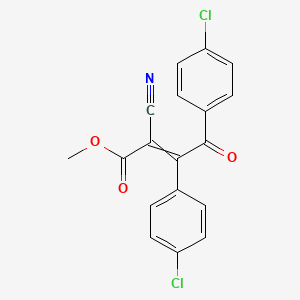


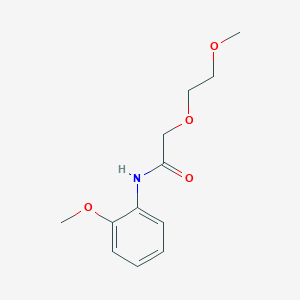
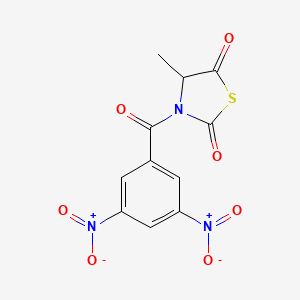
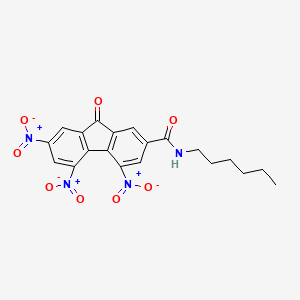
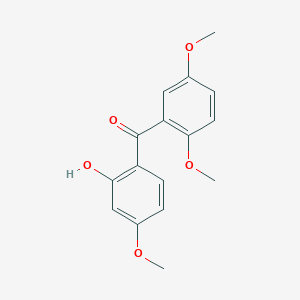
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
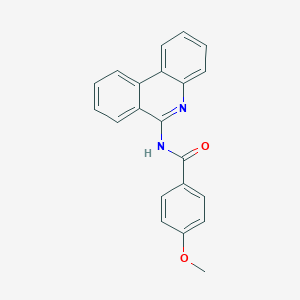
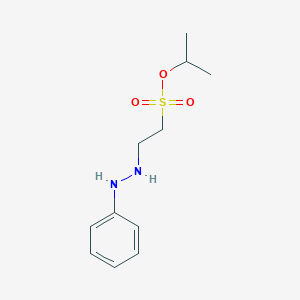
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)

